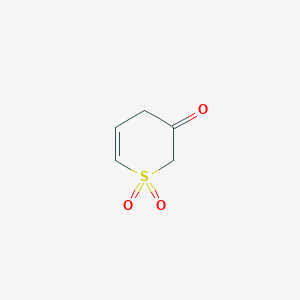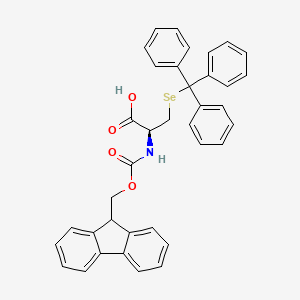
Fmoc-D-Sec(Trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Sec(Trt)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of selenocysteine, an amino acid that contains selenium. The compound is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Sec(Trt)-OH typically involves the protection of the selenocysteine amino acid. The Fmoc group is introduced to protect the amino group, while the Trt group protects the selenol group. The reaction conditions often involve the use of base catalysts and organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Sec(Trt)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt groups to expose the selenocysteine.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Trt group.
Coupling: Reagents such as carbodiimides (e.g., DCC) and activators (e.g., HOBt) are used to facilitate peptide bond formation.
Major Products
The major products of these reactions are peptides containing selenocysteine residues, which can be further modified or used in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-D-Sec(Trt)-OH is used in the synthesis of selenopeptides, which are peptides containing selenocysteine. These selenopeptides have unique properties and are studied for their potential catalytic and redox activities.
Biology
In biological research, selenopeptides are used to study the role of selenocysteine in proteins
Medicine
Selenopeptides synthesized from this compound are investigated for their potential therapeutic applications, including antioxidant and anticancer activities.
Industry
In the industrial sector, selenopeptides are explored for their use in biotechnology and materials science, particularly in the development of novel catalysts and sensors.
Wirkmechanismus
The mechanism of action of selenocysteine-containing peptides involves the unique properties of selenium. Selenium can participate in redox reactions, making selenocysteine a key component in enzymes that protect cells from oxidative damage. The molecular targets and pathways involved include various redox-active enzymes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Cys(Trt)-OH: A similar compound where sulfur replaces selenium.
Fmoc-D-Sec(Bzl)-OH: Another selenocysteine derivative with a benzyl protecting group instead of Trt.
Uniqueness
Fmoc-D-Sec(Trt)-OH is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur-containing analogs. The Trt protecting group also provides specific advantages in certain synthetic applications.
Eigenschaften
CAS-Nummer |
2044709-97-7 |
|---|---|
Molekularformel |
C37H31NO4Se |
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 |
InChI-Schlüssel |
BNOGRCVLEKLKJK-UUWRZZSWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
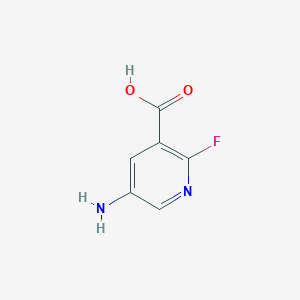


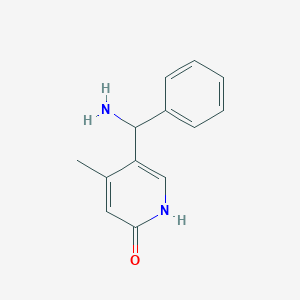

![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)
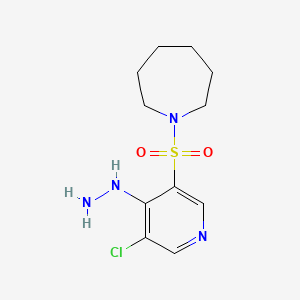

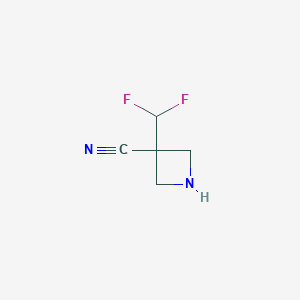
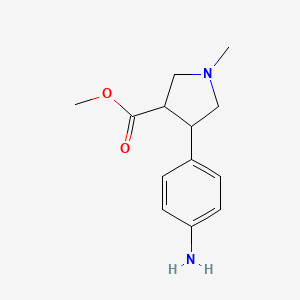
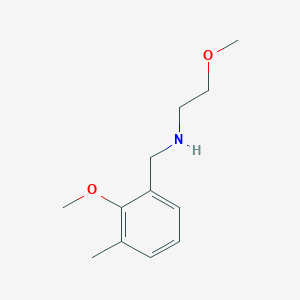
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
